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molecular formula C17H21NO2 B1676949 Napropamide CAS No. 15299-99-7

Napropamide

Cat. No. B1676949
M. Wt: 271.35 g/mol
InChI Key: WXZVAROIGSFCFJ-UHFFFAOYSA-N
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Patent
US09307765B2

Procedure details

The highest concentration of Napropamide was prepared by measuring a calculated volume by weight and diluting with tap water to the full required volume. Lower concentrations were prepared by serial dilution with water. D-Napropamide was prepared by dissolving the calculated weight in acetone and adding water to give the full required volume in 50:50 acetone+water. Lower concentrations were prepared by serial dilution with 50:50 acetone+water. D-Napropamide dissolved completely.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:4])=[O:3].[OH2:5].[CH3:6][CH2:7][N:8]([C:11]([C@H:13]([O:15][C:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH:19]=[CH:18][CH:17]=1)[CH3:14])=[O:12])[CH2:9][CH3:10]>O.CC(C)=O>[CH3:10][CH2:9][N:8]([C:11]([CH:13]([O:15][C:16]1[CH:17]=[CH:18][CH:19]=[C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][C:25]=12)[CH3:14])=[O:12])[CH2:7][CH3:6].[CH3:6][CH2:7][N:8]([C:1]([C@H:2]([O:3][C:21]1[C:20]2[C:25](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:24]=[CH:23][CH:22]=1)[CH3:4])=[O:5])[CH2:9][CH3:10] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)C(=O)[C@@H](C)OC1=CC=CC2=CC=CC=C21
Step Three
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Quantity
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Type
solvent
Smiles
O
Step Four
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Quantity
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Type
solvent
Smiles
CC(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Lower concentrations
CUSTOM
Type
CUSTOM
Details
were prepared by serial dilution with water
CONCENTRATION
Type
CONCENTRATION
Details
Lower concentrations
CUSTOM
Type
CUSTOM
Details
were prepared by serial dilution with 50:50 acetone+water

Outcomes

Product
Name
Type
product
Smiles
CCN(CC)C(=O)C(C)OC=1C=CC=C2C1C=CC=C2
Name
Type
product
Smiles
CCN(CC)C(=O)[C@@H](C)OC1=CC=CC2=CC=CC=C21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09307765B2

Procedure details

The highest concentration of Napropamide was prepared by measuring a calculated volume by weight and diluting with tap water to the full required volume. Lower concentrations were prepared by serial dilution with water. D-Napropamide was prepared by dissolving the calculated weight in acetone and adding water to give the full required volume in 50:50 acetone+water. Lower concentrations were prepared by serial dilution with 50:50 acetone+water. D-Napropamide dissolved completely.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:4])=[O:3].[OH2:5].[CH3:6][CH2:7][N:8]([C:11]([C@H:13]([O:15][C:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH:19]=[CH:18][CH:17]=1)[CH3:14])=[O:12])[CH2:9][CH3:10]>O.CC(C)=O>[CH3:10][CH2:9][N:8]([C:11]([CH:13]([O:15][C:16]1[CH:17]=[CH:18][CH:19]=[C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][C:25]=12)[CH3:14])=[O:12])[CH2:7][CH3:6].[CH3:6][CH2:7][N:8]([C:1]([C@H:2]([O:3][C:21]1[C:20]2[C:25](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:24]=[CH:23][CH:22]=1)[CH3:4])=[O:5])[CH2:9][CH3:10] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)C(=O)[C@@H](C)OC1=CC=CC2=CC=CC=C21
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Lower concentrations
CUSTOM
Type
CUSTOM
Details
were prepared by serial dilution with water
CONCENTRATION
Type
CONCENTRATION
Details
Lower concentrations
CUSTOM
Type
CUSTOM
Details
were prepared by serial dilution with 50:50 acetone+water

Outcomes

Product
Name
Type
product
Smiles
CCN(CC)C(=O)C(C)OC=1C=CC=C2C1C=CC=C2
Name
Type
product
Smiles
CCN(CC)C(=O)[C@@H](C)OC1=CC=CC2=CC=CC=C21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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